molecular formula C10H9ClN2O B8719185 (4-chloro-2-phenyl-1H-imidazol-5-yl)methanol

(4-chloro-2-phenyl-1H-imidazol-5-yl)methanol

Cat. No.: B8719185
M. Wt: 208.64 g/mol
InChI Key: LADULBKGSLECIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chloro-2-phenyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

(4-chloro-2-phenyl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C10H9ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,12,13)

InChI Key

LADULBKGSLECIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.34 Grams (17.5 mmol) of the N-chlorosuccinimide was added to a solution consisting of 3.26 g (16 mmol) of the 2-phenyl-4,5-bis(hydroxymethyl) imidazole, 24 ml of methoxyethanol and 37 ml of dioxane maintained at a temperature of 50° C. with stirring. The mixture was then reacted at the same temperature for 24 hours with stirring, and the reaction solution was concentrated under reduced pressure. The obtained reaction product was washed with water and was recrystallized from propyl alcohol to obtain a 2-phenyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 1.0 g (yield 30%).
Quantity
17.5 mmol
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.